2-[(1H-Pyrazol-4-yl)amino]benzonitrile
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Overview
Description
2-[(1H-Pyrazol-4-yl)amino]benzonitrile is a chemical compound that features a pyrazole ring attached to a benzonitrile moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-Pyrazol-4-yl)amino]benzonitrile typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method provides good yields and is considered straightforward and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-Pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the pyrazole or benzonitrile rings.
Scientific Research Applications
2-[(1H-Pyrazol-4-yl)amino]benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-[(1H-Pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(1H-Pyrazol-4-yl)amino]benzonitrile include:
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds also feature a pyrazole ring and are known for their biological activities.
Amino-pyrazoles: These compounds have a pyrazole ring with an amino group and are studied for their medicinal properties.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and a benzonitrile moiety. This structure allows it to interact with a wide range of biological targets and makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
2060057-05-6 |
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Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C10H8N4/c11-5-8-3-1-2-4-10(8)14-9-6-12-13-7-9/h1-4,6-7,14H,(H,12,13) |
InChI Key |
QEGBMVYSSQBCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC2=CNN=C2 |
Origin of Product |
United States |
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